2-Heptylundec-10-enoic acid 2-Heptylundec-10-enoic acid
Brand Name: Vulcanchem
CAS No.: 98293-91-5
VCID: VC19220304
InChI: InChI=1S/C18H34O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h3,17H,1,4-16H2,2H3,(H,19,20)
SMILES:
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

2-Heptylundec-10-enoic acid

CAS No.: 98293-91-5

Cat. No.: VC19220304

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

2-Heptylundec-10-enoic acid - 98293-91-5

Specification

CAS No. 98293-91-5
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name 2-heptylundec-10-enoic acid
Standard InChI InChI=1S/C18H34O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h3,17H,1,4-16H2,2H3,(H,19,20)
Standard InChI Key BOVFNFURSMQLNZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(CCCCCCCC=C)C(=O)O

Introduction

Chemical Identity and Nomenclature

Heptyl undec-10-enoate, systematically named heptyl 10-undecylenate, belongs to the ester class of organic compounds. Its IUPAC designation reflects the heptyl ester of undec-10-enoic acid, a structural feature confirmed by its molecular formula C18H34O2\text{C}_{18}\text{H}_{34}\text{O}_{2}. The compound’s synonyms include Heptyl undecylenate, 10-Undecenoic acid heptyl ester, and undec-10-enoic acid heptyl ester, with regulatory identifiers such as EC 268-850-7 and UNII W77QUB6GXO .

Structural Characteristics

The molecule comprises a 10-undecenoic acid backbone esterified with heptanol. The terminal double bond at the 10th carbon (CH2=CH\text{CH}_2=\text{CH}) and the ester linkage (RCOOR\text{RCOOR}') confer distinct reactivity. Computational models predict a logP value of 7.6 at 25°C, indicating high lipophilicity, while its vapor pressure of 0.014 Pa at 25°C suggests low volatility .

Table 1: Key Physicochemical Properties of Heptyl Undec-10-enoate

PropertyValue
Molecular Weight282.46 g/mol
Boiling Point351.0±11.0C351.0 \pm 11.0^\circ \text{C}
Density0.871±0.06g/cm30.871 \pm 0.06 \, \text{g/cm}^3
SolubilityInsoluble in water; soluble in alcohol, oils
LogP (25°C)7.6
Odor ProfileWoody-fruity with earthy-green undertones

Synthesis and Production

Heptyl undec-10-enoate is synthesized via esterification of undec-10-enoic acid with heptanol, typically catalyzed by acid or enzymatic agents. Industrial production methods prioritize cost efficiency and yield optimization, often employing sulfuric acid or lipases under controlled conditions .

Raw Materials and Reaction Dynamics

The primary precursors—undec-10-enoic acid (CAS 112-38-9) and heptanol (CAS 111-70-6)—are commercially sourced. Reaction parameters such as temperature (80120C80–120^\circ \text{C}), molar ratios (1:1 acid-to-alcohol), and catalyst loading (1–5% w/w) critically influence conversion rates. Side reactions, including double bond isomerization or hydrolysis, are mitigated through inert atmospheres and anhydrous conditions .

Functional Applications

Fragrance and Cosmetic Industry

The compound’s mild, woody-fruity odor makes it a valued ingredient in perfumes and personal care products. Its stability in ethanolic solutions and compatibility with lipid-based formulations enhance its utility in lotions and creams .

Polymer Science

The terminal double bond enables radical polymerization, facilitating the synthesis of specialty polyesters and polyurethanes. These polymers exhibit enhanced flexibility and chemical resistance, suitable for coatings and adhesives .

AgencyClassification
EPA (USA)Low Priority; No Significant Risk
ECHA (EU)Not classified as hazardous
AICIS (Australia)Approved for industrial use

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